
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, also known as BCI, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCI belongs to the class of imidazole derivatives and has been found to exhibit potent anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2 activity, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid reduces the production of prostaglandins, thereby reducing inflammation. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid also induces apoptosis in cancer cells by activating the caspase cascade, a series of protein molecules that are involved in the process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has also been found to induce apoptosis in cancer cells. Studies have shown that 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is effective against a wide range of cancer types, including breast, lung, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its potent anti-inflammatory and anti-cancer properties. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been shown to be effective against a wide range of cancer types, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its relatively complex synthesis method. The reaction involves the use of organic solvents and requires purification through column chromatography, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid. One area of research could focus on the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research could focus on the development of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid analogs with improved anti-inflammatory and anti-cancer properties. Additionally, future research could investigate the potential of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could investigate the potential of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a drug delivery system for other drugs, such as chemotherapy drugs, to improve their efficacy and reduce their side effects.
Conclusion:
In conclusion, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits potent anti-inflammatory and anti-cancer properties and has been shown to be effective against a wide range of cancer types. The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the reaction of 1-(2-chlorobenzyl)-2-n-butylimidazole with chloroacetic acid in the presence of a base. One of the advantages of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its potent anti-inflammatory and anti-cancer properties, while one of the limitations is its relatively complex synthesis method. Future research could focus on the optimization of the synthesis method, the development of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid analogs, and the investigation of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the reaction of 1-(2-chlorobenzyl)-2-n-butylimidazole with chloroacetic acid in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid.
Aplicaciones Científicas De Investigación
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is effective against a wide range of cancer types, including breast, lung, and colon cancer.
Propiedades
Número CAS |
118393-93-4 |
|---|---|
Nombre del producto |
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid |
Fórmula molecular |
C16H17Cl2N2NaO2 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
UISHOHGMISMAQN-UHFFFAOYSA-M |
SMILES isomérico |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
SMILES canónico |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
Otros números CAS |
118393-93-4 |
Sinónimos |
2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid S 8307 S-8307 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



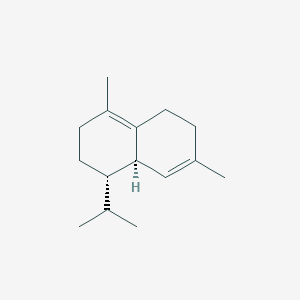
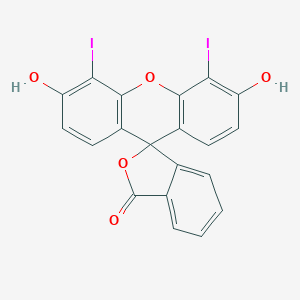



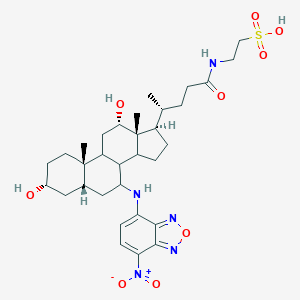

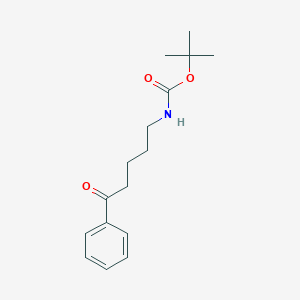

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
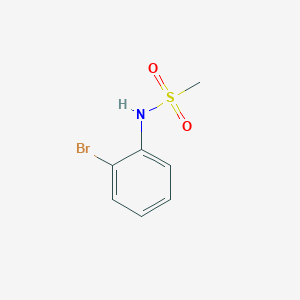
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)